molecular formula C20H18N4O8S2 B3189217 Benzenesulfonamide, N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl- CAS No. 29420-81-3

Benzenesulfonamide, N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl-

Cat. No.: B3189217
CAS No.: 29420-81-3
M. Wt: 506.5 g/mol
InChI Key: LWLWGGMLEORAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N,N’-(4,5-dinitro-1,2-phenylene)bis[4-methyl- is a chemical compound with the molecular formula C20H22N4O4S2 and a molecular weight of 446.54 g/mol . It is known for its unique structure, which includes two nitro groups and two sulfonamide groups attached to a phenylene ring. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Benzenesulfonamide, N,N’-(4,5-dinitro-1,2-phenylene)bis[4-methyl- typically involves the nitration of N,N’-(1,2-phenylene)bis[4-methylbenzenesulfonamide] using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled conditions to ensure the selective nitration of the phenylene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzenesulfonamide, N,N’-(4,5-dinitro-1,2-phenylene)bis[4-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,N’-(4,5-dinitro-1,2-phenylene)bis[4-methyl- involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . The nitro groups may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Benzenesulfonamide, N,N’-(4,5-dinitro-1,2-phenylene)bis[4-methyl- can be compared with similar compounds such as:

Properties

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-4,5-dinitrophenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O8S2/c1-13-3-7-15(8-4-13)33(29,30)21-17-11-19(23(25)26)20(24(27)28)12-18(17)22-34(31,32)16-9-5-14(2)6-10-16/h3-12,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLWGGMLEORAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl-
Reactant of Route 2
Benzenesulfonamide, N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl-
Reactant of Route 3
Reactant of Route 3
Benzenesulfonamide, N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl-
Reactant of Route 4
Reactant of Route 4
Benzenesulfonamide, N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl-
Reactant of Route 5
Reactant of Route 5
Benzenesulfonamide, N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl-
Reactant of Route 6
Benzenesulfonamide, N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.